molecular formula C12H20ClNO2 B6343945 2-Ethoxy-4-{[(propan-2-yl)amino]methyl}phenol hydrochloride CAS No. 33597-45-4

2-Ethoxy-4-{[(propan-2-yl)amino]methyl}phenol hydrochloride

Cat. No. B6343945
CAS RN: 33597-45-4
M. Wt: 245.74 g/mol
InChI Key: OEECUNFRNCRWES-UHFFFAOYSA-N
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Description

“2-Ethoxy-4-{[(propan-2-yl)amino]methyl}phenol hydrochloride” is a chemical compound with the molecular formula C12H20ClNO2 . It is related to a class of compounds known as phenols, which are aromatic compounds containing a phenolic group .


Molecular Structure Analysis

The molecular structure of “2-Ethoxy-4-{[(propan-2-yl)amino]methyl}phenol hydrochloride” involves a phenol group with an ethoxy group at the 2-position and a propan-2-ylaminomethyl group at the 4-position . The compound also includes a hydrochloride group, indicating that it is a salt .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Ethoxy-4-{[(propan-2-yl)amino]methyl}phenol hydrochloride” include a molecular weight of 245.75 . The compound is a powder at room temperature .

Scientific Research Applications

Corrosion Inhibition

Research on Schiff bases derived from amino acids like L-Tryptophan shows that these compounds, including similar phenolic structures, can be effective in inhibiting the corrosion of stainless steel in acidic environments. These inhibitors work by adsorbing onto the metal surface, protecting it from corrosive substances. The adsorption process follows Langmuir's adsorption isotherm, suggesting a strong interaction between the inhibitor molecules and the metal surface (Vikneshvaran & Velmathi, 2017).

Solvent Effects Analysis

The study of thermo-solvatochromism of zwitterionic probes in aqueous alcohols has provided insights into solvent interactions at different temperatures. These findings can be relevant for understanding the behavior of similar compounds in binary solvent mixtures, contributing to solvent selection in chemical syntheses and analytical applications (Tada, Silva, & Seoud, 2003).

Molecular Docking and Quantum Chemical Calculations

Molecular docking and quantum chemical calculations offer insights into the potential biological activities of phenolic compounds. Such studies can predict how these compounds interact with various biological targets, suggesting applications in drug design and the development of new materials with specific properties (Viji, Balachandran, Babiyana, Narayana, & Saliyan, 2020).

Surface Adsorption Studies

Research into the adsorption of Schiff bases on surfaces for corrosion prevention highlights the potential of phenolic compounds in protective coatings. These studies demonstrate how molecular structures can influence adsorption behavior and effectiveness in protecting materials from degradation (Prabhu, Venkatesha, Shanbhag, Kulkarni, & Kalkhambkar, 2008).

Safety and Hazards

The safety information available indicates that “2-Ethoxy-4-{[(propan-2-yl)amino]methyl}phenol hydrochloride” may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-ethoxy-4-[(propan-2-ylamino)methyl]phenol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2.ClH/c1-4-15-12-7-10(5-6-11(12)14)8-13-9(2)3;/h5-7,9,13-14H,4,8H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEECUNFRNCRWES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CNC(C)C)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethoxy-4-{[(propan-2-yl)amino]methyl}phenol hydrochloride

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